Cas no 66134-57-4 (3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone)

3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone structure
66134-57-4 structure
Nombre del producto:3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone
Número CAS:66134-57-4
MF:C13H13NO3
Megavatios:231.24722
CID:963333
PubChem ID:54683770

3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone Propiedades químicas y físicas

Nombre e identificación

    • 3-Acetyl-1-ethyl-2-hydroxy-4(1H)-quinolinone
    • 3-ACETYL-1-ETHYL-4-HYDROXY-2(1H)-QUINOLINONE
    • 1-(1-dimethylaminomethyl-indolizin-3-yl)-ethanone
    • 1-[1-(dimethylaminomethyl)indolizin-3-yl]ethanone
    • 1-{1-[(dimethylamino)methyl]indolizin-3-yl}ethanone
    • 3-Acetyl-1-dimethylaminomethyl-indolizin
    • 3-acetyl-1-ethyl-4-hydroxy-1H-quinolin-2-one
    • 3-acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one
    • AC1L65G6
    • AC1Q5DBT
    • AG-J-39535
    • AR-1B9658
    • CTK5B9185
    • NSC46949
    • SR-01000308919
    • AKOS000267082
    • CHEMBL1599501
    • 3-acetyl-1-ethyl-4-hydroxy-2(1h)-quinolinone, AldrichCPR
    • SR-01000308919-1
    • CS-0454637
    • SMR000336844
    • 3-ACETYL-1-ETHYL-4-HYDROXYQUINOLIN-2-ONE
    • MFCD00226605
    • HMS2735N15
    • 10X-0920
    • 3-acetyl-1-ethyl-4-hydroxy-1,2-dihydroquinolin-2-one
    • 66134-57-4
    • MLS000763496
    • 3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone
    • Renchi: InChI=1S/C13H13NO3/c1-3-14-10-7-5-4-6-9(10)12(16)11(8(2)15)13(14)17/h4-7,16H,3H2,1-2H3
    • Clave inchi: MAXQRHZHOYEQQM-UHFFFAOYSA-N
    • Sonrisas: CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)C)O

Atributos calculados

  • Calidad precisa: 231.08959
  • Masa isotópica única: 231.08954328g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 17
  • Cuenta de enlace giratorio: 2
  • Complejidad: 386
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 57.6Ų
  • Xlogp3: 1.7

Propiedades experimentales

  • PSA: 57.61

3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone Información de Seguridad

  • Código de categoría de peligro: 25
  • Instrucciones de Seguridad: 45
  • Señalización de mercancías peligrosas: T

3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Apollo Scientific
OR32147-1g
3-Acetyl-1-ethyl-4-hydroxy-1,2-dihydroquinolin-2-one
66134-57-4 95%
1g
£602.00 2025-02-20
TRC
A165965-100mg
3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone
66134-57-4
100mg
$ 250.00 2022-06-08
OTAVAchemicals
11639034-250MG
3-acetyl-1-ethyl-4-hydroxy-1,2-dihydroquinolin-2-one
66134-57-4 95%
250MG
$201 2023-07-06
A2B Chem LLC
AI72354-1mg
3-acetyl-1-ethyl-4-hydroxy-1,2-dihydroquinolin-2-one
66134-57-4 >95%
1mg
$201.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1525304-2g
3-Acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one
66134-57-4 98%
2g
¥8407.00 2024-05-04
A2B Chem LLC
AI72354-5mg
3-acetyl-1-ethyl-4-hydroxy-1,2-dihydroquinolin-2-one
66134-57-4 >95%
5mg
$214.00 2024-04-19
A2B Chem LLC
AI72354-10g
3-acetyl-1-ethyl-4-hydroxy-1,2-dihydroquinolin-2-one
66134-57-4 >95%
10g
$4960.00 2024-04-19
A2B Chem LLC
AI72354-5g
3-acetyl-1-ethyl-4-hydroxy-1,2-dihydroquinolin-2-one
66134-57-4 >95%
5g
$2713.00 2024-04-19
TRC
A165965-10mg
3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone
66134-57-4
10mg
$ 50.00 2022-06-08
TRC
A165965-50mg
3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone
66134-57-4
50mg
$ 160.00 2022-06-08

3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:66134-57-4)3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone
A1234121
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):315/1261